Krds tetrapeptide

Description

Structure

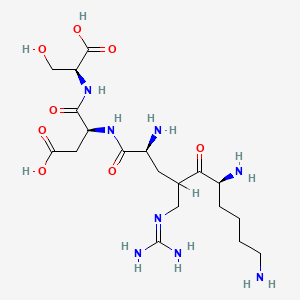

2D Structure

Properties

CAS No. |

116430-80-9 |

|---|---|

Molecular Formula |

C19H36N8O8 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxo-3-[[(2S,6S)-2,6,10-triamino-4-[(diaminomethylideneamino)methyl]-5-oxodecanoyl]amino]butanoic acid |

InChI |

InChI=1S/C19H36N8O8/c20-4-2-1-3-10(21)15(31)9(7-25-19(23)24)5-11(22)16(32)26-12(6-14(29)30)17(33)27-13(8-28)18(34)35/h9-13,28H,1-8,20-22H2,(H,26,32)(H,27,33)(H,29,30)(H,34,35)(H4,23,24,25)/t9?,10-,11-,12-,13-/m0/s1 |

InChI Key |

UIQDLWNRJRTKJV-CYDGBPFRSA-N |

SMILES |

C(CCN)CC(C(=O)C(CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N)N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N)N |

Canonical SMILES |

C(CCN)CC(C(=O)C(CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

KRDS |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KRDS peptide KRDS tetrapeptide Lys-Arg-Asp-Ser lysine-arginine-aspartic acid-serine |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Krds Tetrapeptide Action on Hemostasis and Cellular Function

Modulation of Platelet Aggregation Pathways

Platelet aggregation is a critical process in hemostasis, involving the clumping together of platelets to form a plug at the site of vascular injury. KRDS has been shown to modulate this process. nih.govnih.govnih.gov

Inhibition of Agonist-Induced Platelet Aggregation (e.g., ADP-induced, Thrombin-induced, Arachidonic Acid-induced)

KRDS inhibits platelet aggregation induced by various agonists, including ADP and thrombin. nih.govnih.govnih.gov Studies have demonstrated that KRDS inhibits ADP-induced platelet aggregation with a median inhibitory concentration (IC50) of 350 µM in human platelets. nih.gov It also inhibits thrombin-induced platelet aggregation. nih.govnih.gov Furthermore, KRDS has been shown to inhibit arachidonic acid-induced thromboxane (B8750289) B2 generation with an IC50 of 175 µM in dog platelets. nih.gov While KRDS inhibits arachidonic acid-induced aggregation, this is accompanied by normal thromboxane synthesis, suggesting it does not interfere with cyclooxygenase activity. nih.gov KRDS also inhibits U46619-induced platelet aggregation in a time- and dose-dependent manner. nih.gov

Here is a summary of the inhibitory effects of KRDS on agonist-induced platelet aggregation and related processes:

| Agonist/Process | Effect of KRDS Inhibition | IC50 (µM) | Species | Citation |

| ADP-induced Platelet Aggregation | Inhibition | 350 | Human | nih.gov |

| Thrombin-induced Platelet Aggregation | Inhibition | Not specified | Human | nih.govnih.gov |

| Arachidonic Acid-induced TXB2 Generation | Inhibition | 175 | Dog | nih.gov |

| U46619-induced Platelet Aggregation | Inhibition | Not specified | Human | nih.gov |

Mechanistic Distinctions from RGDS Effects on Platelet Aggregation

KRDS and RGDS are both tetrapeptides that affect platelet function, but they exhibit distinct mechanisms of action. nih.govnih.gov While both peptides can inhibit thrombin-induced platelet aggregation, RGDS is active at lower concentrations (as low as 0.1 mM) compared to KRDS (0.5-1 mM). nih.gov A key difference lies in their effects on secretion and granule release. In the presence of RGDS, aggregation is impaired, but platelet secretion, including alpha-granule release, is not blocked. nih.gov In contrast, KRDS severely reduces secretion. nih.gov

Mechanistically, KRDS does not inhibit the binding of the monoclonal antibody PAC-1 to activated platelets, unlike RGDS. nih.gov PAC-1 is known to bind to the activated form of the glycoprotein (B1211001) IIb-IIIa (GPIIb/IIIa) complex, a crucial receptor for fibrinogen binding and platelet aggregation. This suggests that KRDS may not directly interfere with the GPIIb/IIIa complex in the same way as RGDS. nih.gov KRDS inhibits fibrinogen binding to a lesser extent than RGDS. nih.gov

Influence on Platelet Secretion Processes

Platelet secretion involves the release of contents from intracellular granules (dense granules and alpha-granules) upon activation, contributing to the amplification of platelet activation and thrombus formation. taylorandfrancis.comrndsystems.com KRDS significantly impacts these secretory processes. nih.govnih.gov

Inhibition of Serotonin (B10506) Release from Platelet Dense Granules

KRDS has been shown to inhibit the release of serotonin from platelet dense granules. nih.govnih.govnih.gov Serotonin is a key component stored in dense granules that promotes platelet aggregation and vasoconstriction. taylorandfrancis.comrndsystems.compractical-haemostasis.com Thrombin-induced serotonin release was inhibited by KRDS (750 µM) by 55% ± 10% in normal human platelets and 43% ± 1% in type I Glanzmann's thrombasthenia platelets. nih.gov Another study reported an IC50 of 525 µM for the inhibition of thrombin-induced serotonin release by KRDS in dog platelets. nih.gov Electron microscopy observations support these findings, showing that in the presence of KRDS, numerous alpha-granules remain scattered in the cytoplasm or gathered centrally, and the open canalicular system cisternae remain clear, indicating reduced secretion. nih.gov

Impairment of Alpha-Granule Release and Associated Membrane Protein Translocation (e.g., P-selectin/GMP-140, Fibrinogen)

In addition to inhibiting dense granule release, KRDS also impairs the release of alpha-granule contents and the translocation of associated membrane proteins to the platelet surface. nih.govnih.govnih.gov Alpha-granules contain various proteins, including fibrinogen and P-selectin (also known as GMP-140, CD62P, or PADGEM). taylorandfrancis.comrndsystems.comnih.govquansysbio.combiolegend.com Upon platelet activation, P-selectin is translocated from the alpha-granule membrane to the platelet surface, serving as a marker of activation and facilitating interaction with leukocytes. nih.govquansysbio.combiolegend.comeclinpath.com

Immunoelectron microscopy studies have shown that in the presence of KRDS, fibrinogen remains localized within the alpha-granules, and P-selectin remains associated with the alpha-granule membrane. nih.gov This is in contrast to the effect of RGDS, where fibrinogen is released and P-selectin is translocated to the platelet surface despite impaired aggregation. nih.gov The inhibition of alpha-granule membrane protein (GMP-140) expression by KRDS has been quantified with an IC50 of 350 µM in dog platelets. nih.gov These findings highlight that KRDS interferes with the release reaction of both dense and alpha-granules. nih.gov

Intracellular Signal Transduction Pathways Affected by KRDS

Platelet activation involves complex intracellular signal transduction pathways triggered by agonist binding to surface receptors. pharmgkb.orgthieme-connect.de These pathways involve changes in calcium mobilization, phospholipid metabolism, and protein phosphorylation. nih.govnih.govpharmgkb.org

Research indicates that KRDS affects specific intracellular signaling events. While KRDS inhibits platelet aggregation and secretion, it does not appear to affect cytoplasmic Ca2+ mobilization, inositol (B14025) phospholipid metabolism, or the phosphorylation of certain proteins like the myosin light chain (20 kDa) and pleckstrin (47 kDa). nih.govnih.gov This suggests that KRDS does not interfere with the phospholipase C (PLC) beta activation pathway, which is typically involved in these events. nih.gov

However, KRDS strongly inhibits the tyrosine phosphorylation of several substrates, particularly two proteins around 100-105 kDa that are related to GPIIb/IIIa activation and platelet aggregation. nih.gov Protein tyrosine kinases play a significant role in platelet signal transduction. nih.gov The inhibition of thromboxane synthesis observed in the presence of KRDS might be due to the inactivation of cytosolic phospholipase A2 (cPLA2), as cPLA2 requires tyrosine phosphorylation for activation. nih.gov This suggests that KRDS's inhibitory action on platelet function could be mediated, at least in part, by interfering with protein tyrosine phosphorylation pathways. nih.gov

Inhibition of Thromboxane (TX) Synthesis via Cyclooxygenase-Independent Mechanisms

KRDS inhibits thrombin-induced thromboxane (TX) synthesis. nih.govthieme-connect.com This inhibition occurs through a mechanism that is independent of cyclooxygenase activity. nih.govthieme-connect.com Studies have shown that in the presence of KRDS, arachidonic acid-induced aggregation is inhibited, but thromboxane synthesis remains normal, suggesting that KRDS does not interfere with the cyclooxygenase enzyme itself. nih.govthieme-connect.com The absence of TX synthesis observed with KRDS could be linked to the inactivation of cytosolic phospholipase A2 (cPLA2), an enzyme that requires tyrosine phosphorylation for activation and is involved in the release of arachidonic acid, the precursor for thromboxane synthesis. nih.govthieme-connect.com

Modulation of Protein Tyrosine Kinase Activity and Substrate Phosphorylation

Protein tyrosine kinases play a significant role in platelet signal transduction. nih.govthieme-connect.com KRDS has been found to strongly inhibit the phosphorylation of certain tyrosine-phosphorylated substrates in platelets stimulated by thrombin. nih.govthieme-connect.com

Inhibition of Specific Tyrosine-Phosphorylated Substrates (e.g., 100-105 kDa proteins) Related to GPIIb/IIIa Activation

Among the tyrosine-phosphorylated proteins detected upon thrombin stimulation, KRDS significantly inhibits the phosphorylation of substrates, particularly two proteins with molecular masses between 100 and 105 kDa. nih.govthieme-connect.com These specific substrates are understood to be related to the activation of glycoprotein IIb/IIIa (GPIIb/IIIa) and subsequent platelet aggregation. nih.govthieme-connect.com

Hypothesis of Cytosolic Phospholipase A2 (cPLA2) Inactivation via Tyrosine Dephosphorylation

A hypothesis suggests that the inhibitory action of KRDS on platelet function, specifically the observed absence of thromboxane synthesis, may be due to the inactivation of cytosolic phospholipase A2 (cPLA2). nih.govthieme-connect.com This proposed inactivation is thought to occur via the inhibition of tyrosine phosphorylation, as cPLA2 requires tyrosine phosphorylation to be activated. nih.govthieme-connect.comnih.gov This mechanism could explain the reduced availability of arachidonic acid for thromboxane synthesis. nih.govthieme-connect.com

Non-Interference with Cytoplasmic Calcium Mobilization, Inositol Phospholipid Metabolism, or Myosin Light Chain Kinase Phosphorylation

Studies have demonstrated that KRDS does not interfere with several key intracellular signaling events in platelets. nih.govnih.gov This includes the mobilization of cytoplasmic calcium, a crucial step in platelet activation. nih.govnih.gov Furthermore, KRDS does not appear to affect inositol phospholipid metabolism nih.gov, which is involved in generating signaling molecules like inositol trisphosphate and diacylglycerol. researchgate.netnih.gov Phosphorylation of the myosin light chain kinase (MLCK), an enzyme important for platelet shape change and secretion, is also not inhibited by KRDS. nih.govnih.govnih.gov Specifically, phosphorylation of the 20 kDa and 47 kDa proteins, including myosin light chain kinase and pleckstrin respectively, remains normal in the presence of KRDS. nih.govnih.govthieme-connect.com

Investigation of KRDS Interactions with Platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) Complex and Related Receptors

Research has also explored how KRDS interacts with the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) complex and other related receptors on the platelet surface. nih.govcambridge.org GPIIb/IIIa is a key integrin receptor involved in platelet aggregation by binding to fibrinogen. wikipedia.org

Effects on Fibrinogen Binding to Activated Platelets

KRDS has been shown to inhibit fibrinogen binding to activated platelets. nih.gov This effect is a critical aspect of its anti-aggregatory activity, as fibrinogen binding to GPIIb/IIIa is essential for the formation of platelet aggregates. nih.gov While KRDS inhibits fibrinogen binding, its mechanism may not necessarily involve direct binding to the GPIIb/IIIa complex itself. nih.govcambridge.org In contrast to RGDS, another tetrapeptide known to inhibit fibrinogen binding by directly interacting with GPIIb/IIIa, KRDS does not inhibit the binding of certain monoclonal antibodies (like PAC-1) that are specific for activated GPIIb/IIIa. nih.govcambridge.org This suggests that KRDS may interfere with fibrinogen binding through an indirect mechanism, possibly by affecting the activation state of GPIIb/IIIa or influencing upstream signaling pathways that regulate its function. nih.govcambridge.org

Here is a summary of some research findings regarding KRDS's effects on platelet function:

| Stimulating Agent | Platelet Function Inhibited by KRDS | Notes | Source |

| Thrombin | Platelet aggregation | Without interfering with PLC beta activation | nih.govthieme-connect.com |

| Thrombin | Secretion | Serotonin release reduced | nih.govthieme-connect.comnih.gov |

| Thrombin | Thromboxane (TX) synthesis | Cyclooxygenase-independent mechanism | nih.govthieme-connect.com |

| ADP | Platelet aggregation | IC50: 350 µM (human platelets) | nih.govresearchgate.net |

| ADP | Fibrinogen binding | IC50: 360 µM (human platelets) | nih.govresearchgate.net |

| U46619 | Platelet aggregation | Time- and dose-dependent inhibition, without inhibiting pleckstrin phosphorylation | nih.govthieme-connect.com |

| Thrombin | Serotonin release | Inhibited on normal and Glanzmann's thrombasthenia platelets | nih.gov |

Here is a comparison of the inhibitory concentrations (IC50) of KRDS and RGDS on ADP-induced platelet aggregation and fibrinogen binding:

| Peptide | ADP-induced Platelet Aggregation IC50 | Fibrinogen Binding IC50 | Source |

| KRDS | 350 µM | 360 µM | nih.govresearchgate.net |

| RGDS | 75 µM | 20 µM | nih.govresearchgate.net |

Differential Binding Inhibition of Monoclonal Antibodies to GPIIb/IIIa (e.g., PAC-1 versus AP2/P2)

Studies have explored the ability of KRDS tetrapeptide to influence the binding of various monoclonal antibodies targeting the GPIIb/IIIa complex on activated platelets. Research indicates a differential effect of KRDS on the binding of antibodies such as PAC-1 and AP2/P2.

On adenosine (B11128) diphosphate (B83284) (ADP)-stimulated human platelets, KRDS (at a concentration of 900 µmol/L) was found to inhibit the binding of monoclonal antibodies AP2 and P2, both directed against the GPIIb/IIIa complex. nih.govashpublications.org The inhibition of P2 binding was observed to be considerably greater than that of AP2, based on immunoperoxidase intensity. nih.govashpublications.org Quantitative analysis using radiolabeled AP2 showed that KRDS inhibited AP2 binding by 30% on ADP-stimulated platelets compared to platelets incubated without ADP. nih.govashpublications.org This inhibition by KRDS was specific to ADP-stimulated platelets and was not observed on unstimulated platelets. nih.govashpublications.org

In contrast to its effects on AP2 and P2, KRDS has been shown not to inhibit the binding of the monoclonal antibody PAC-1 to activated platelets. nih.gov The PAC-1 antibody is known to recognize an extracellular activation-induced conformational epitope on the GPIIb/IIIa complex, which is exposed upon platelet activation. antibodies.combiolegend.com

Furthermore, KRDS did not inhibit the binding of other monoclonal antibodies targeting different platelet glycoproteins, specifically those against GP IIIa (SZ 21), GP IIb (SZ 22), and GP Ib (SZ 2) on ADP-stimulated human platelets. nih.govashpublications.org

The differential inhibitory effects of KRDS on the binding of these antibodies highlight distinct interaction profiles with the GPIIb/IIIa complex. While KRDS impairs the binding of AP2 and P2 to activated GPIIb/IIIa, it does not affect the binding of PAC-1, which recognizes a specific activation-dependent conformation.

| Antibody | Target | Platelet Activation State | KRDS (900 µmol/L) Effect on Binding | Notes | Source |

| AP2 | GPIIb/IIIa complex | ADP-stimulated | Inhibited (30% inhibition) | Inhibition less than P2 | nih.govashpublications.org |

| P2 | GPIIb/IIIa complex | ADP-stimulated | Inhibited (considerably more than AP2) | Based on immunoperoxidase intensity | nih.govashpublications.org |

| PAC-1 | GPIIb/IIIa complex | Activated | No inhibition | Contrasts with RGDS effects | nih.gov |

| SZ 21 | GP IIIa | ADP-stimulated | No inhibition | nih.govashpublications.org | |

| SZ 22 | GP IIb | ADP-stimulated | No inhibition | nih.govashpublications.org | |

| SZ 2 | GP Ib | ADP-stimulated | No inhibition | nih.govashpublications.org |

Implications for Specificity of Receptor-Peptide Binding Sites

The observed differential inhibition of monoclonal antibody binding by KRDS provides insights into the specificity of the peptide binding sites on the GPIIb/IIIa receptor. The fact that KRDS inhibits the binding of AP2 and P2 but not PAC-1 suggests that the binding site or mechanism of action of KRDS on activated GPIIb/IIIa is distinct from the epitope recognized by PAC-1. nih.govashpublications.orgnih.govantibodies.combiolegend.com

The PAC-1 antibody binds to an activation-induced conformational epitope, implying that this specific conformation or the region it encompasses is not directly blocked or altered by KRDS binding in a manner that prevents PAC-1 recognition. antibodies.combiolegend.com In contrast, the epitopes recognized by AP2 and P2 appear to be affected by KRDS binding on activated platelets, leading to reduced antibody association. nih.govashpublications.org The difference in the degree of inhibition between AP2 and P2 by KRDS further supports the notion that KRDS interacts with specific regions or conformations within the GPIIb/IIIa complex that are distinct from, or only partially overlap with, the epitopes of these antibodies. nih.govashpublications.org

Comparing the effects of KRDS to those of RGD peptides, which are known to bind to the RGD recognition site on integrins including GPIIb/IIIa, reveals further specificity. RGD-containing peptides can inhibit the binding of PAC-1 to activated platelets. nih.gov This is in contrast to KRDS, which does not inhibit PAC-1 binding. nih.gov This difference suggests that while both KRDS and RGD peptides interact with GPIIb/IIIa, they likely bind to different sites or induce different conformational changes upon binding, particularly concerning the activation-induced epitope recognized by PAC-1. The RGD motif is a minimal recognition sequence for integrin binding found in various adhesive proteins. rndsystems.com The distinct behavior of KRDS compared to RGD peptides in influencing PAC-1 binding underscores the specificity of the interaction between KRDS and GPIIb/IIIa and suggests that KRDS does not primarily target the canonical RGD binding site in a way that occludes the PAC-1 epitope.

The ability of KRDS to inhibit AP2 and P2 binding on activated platelets, coupled with its lack of effect on PAC-1 binding and antibodies to individual GPIIb and GPIIIa subunits, indicates a specific interaction with the activated GPIIb/IIIa complex that affects certain epitopes while leaving others accessible. nih.govashpublications.org This specificity in modulating antibody binding provides valuable information regarding the potential binding interface of KRDS on the activated receptor.

Investigational Methodologies and Experimental Models in Krds Tetrapeptide Research

In Vitro Experimental Models for Platelet Function Analysis

In vitro studies using isolated platelets are fundamental to characterizing the effects of KRDS tetrapeptide. These models allow for controlled examination of platelet responses to various agonists in the presence and absence of KRDS.

Platelet Aggregometry and Inhibition Concentration (IC50) Determinations

Platelet aggregometry is a widely used technique to measure the ability of platelets to clump together in response to stimulating agents (agonists) such as ADP, thrombin, or arachidonic acid. This method assesses platelet function by monitoring changes in light transmission or electrical impedance in a platelet-rich plasma or whole blood sample upon agonist addition. vitalanthealth.orgmdpi.com

Studies on KRDS have employed aggregometry to determine its inhibitory effects on platelet aggregation induced by various agonists. The inhibitory concentration 50% (IC50), which represents the concentration of KRDS required to inhibit platelet aggregation by 50%, is a key parameter determined using this method. For instance, KRDS inhibited ADP-induced platelet aggregation with a median IC50 of 350 µM in human platelets. nih.gov In canine platelets, KRDS also inhibited ADP-induced aggregation with an IC50 of 350 µM, and arachidonic acid-induced aggregation with an IC50 of 175 µM. nih.gov In rat platelets, KRDS showed potent inhibition of ADP-induced aggregation with an IC50 of 500 µM, whereas RGDS had no effect at a much higher concentration. cambridge.org With guinea-pig platelets, both KRDS and RGDS inhibited ADP-induced platelet aggregation with IC50 values of 600 µM and 150 µM, respectively. cambridge.org

| Platelet Source | Agonist | IC50 (µM) | Citation |

|---|---|---|---|

| Human | ADP | 350 | nih.gov |

| Canine | ADP | 350 | nih.gov |

| Canine | Arachidonic Acid | 175 | nih.gov |

| Rat | ADP | 500 | cambridge.org |

| Guinea Pig | ADP | 600 | cambridge.org |

Quantitative Assays for Serotonin (B10506) Release

Platelet activation leads to the release of the contents of their granules, including dense granules which contain serotonin. Quantitative assays for serotonin release are used to measure this secretory process, providing insight into the effect of compounds on platelet secretion. The serotonin release assay (SRA) is considered a gold standard functional assay for detecting platelet-activating antibodies and typically involves using washed donor platelets and measuring the release of endogenous serotonin upon stimulation. mayocliniclabs.comlabcorp.comversiti.org

KRDS has been shown to inhibit thrombin-induced serotonin release from human platelets. At a concentration of 750 µM, KRDS inhibited thrombin-induced serotonin release by 55% ± 10% in normal human platelets and by 43% ± 1% in platelets from patients with type I Glanzmann's thrombasthenia. nih.govcambridge.org This suggests the inhibitory pathway is independent of GPIIb-IIIa. cambridge.org In canine platelets, the IC50 for thrombin-induced serotonin release inhibition by KRDS was reported as 525 µM. nih.gov Compared to controls, thrombin-induced serotonin release from dense granules was reduced by 73% in the presence of KRDS. nih.govtandfonline.com This inhibitory effect on serotonin release indicates that KRDS interferes with platelet secretion. nih.govtandfonline.com

| Platelet Source | Agonist | KRDS Concentration (µM) | Inhibition of Serotonin Release (%) | Citation |

|---|---|---|---|---|

| Human (Normal) | Thrombin | 750 | 55 ± 10 | nih.govcambridge.org |

| Human (Glanzmann's Thrombasthenia) | Thrombin | 750 | 43 ± 1 | nih.govcambridge.org |

| Canine | Thrombin | IC50 = 525 | 50 | nih.gov |

Thromboxane (B8750289) Synthesis Quantification and Pathway Analysis

Thromboxane A2 (TXA2) is a potent platelet activator and vasoconstrictor produced from arachidonic acid via the cyclooxygenase (COX) enzyme and thromboxane synthetase pathway. lipotype.comhmdb.ca Quantification of thromboxane synthesis, often measured as its stable metabolite thromboxane B2 (TXB2), helps assess the impact of compounds on this crucial platelet activation pathway.

Studies have investigated the effect of KRDS on thromboxane synthesis. KRDS inhibited arachidonic acid-induced thromboxane B2 generation in canine platelets with an IC50 of 175 µM. nih.gov KRDS has been found to inhibit thromboxane A2 synthesis ex vivo in animals and in vitro on human and animal platelets. cambridge.org While KRDS inhibits thrombin-induced thromboxane synthesis, research suggests this occurs via a cyclooxygenase-independent mechanism. sciendo.comnih.gov The inhibition of arachidonic acid-induced aggregation in the presence of KRDS is accompanied by normal thromboxane synthesis, suggesting that it does not interfere with cyclooxygenase activity. nih.gov The absence of TX synthesis observed in the presence of KRDS could be due to the inactivation of cytosolic phospholipase A2 (cPLA2), as cPLA2 requires tyrosine phosphorylation to be activated, and KRDS strongly inhibits tyrosine-phosphorylated substrates related to platelet activation and aggregation. sciendo.comnih.gov

Immunochemical and Morphological Techniques (e.g., Flow Cytometry, Immunoelectron Microscopy) for Granule Release and Receptor Expression

Immunochemical and morphological techniques provide detailed information on platelet structure, protein expression, and granule content and release. Flow cytometry allows for the evaluation and quantification of platelet membrane glycoproteins and activation markers such as P-selectin (CD62P). vitalanthealth.orgarupconsult.comdiva-portal.orgjci.org Electron microscopy, including immunoelectron microscopy using techniques like immunogold labeling, offers high-resolution visualization of protein localization within platelets and assessment of granule release. nih.govtandfonline.comhemoncim.com

These techniques have been applied to study the effects of KRDS on platelet granule release and receptor expression. Ultrastructural observations using electron microscopy have shown that while alpha-thrombin stimulates strong platelet aggregation and full alpha-granule release, in the presence of KRDS (0.5-1 mM), aggregation is impaired, and secretion is severely reduced. nih.govtandfonline.com Electron microscopy showed numerous alpha-granules scattered in the cytoplasm or gathered centrally, with the majority of the open canalicular system cisternae remaining clear. nih.govtandfonline.com An immunoelectron microscopic study using antibodies against fibrinogen and P-selectin (GMP 140) revealed that in the presence of RGDS, fibrinogen was released and P-selectin translocated to the platelet surface; in contrast, with KRDS, fibrinogen remained localized in the alpha-granule, and P-selectin remained associated with the alpha-granule. nih.govtandfonline.com This indicates KRDS impairs alpha-granule release. nih.govtandfonline.com Flow cytometry has been used to assess the expression of alpha-granule membrane protein (GMP-140), and KRDS inhibited its expression with an IC50 of 350 µM in canine platelets. nih.gov KRDS (900 µmol/L) also inhibited the binding of monoclonal antibodies (AP2 and P2) against the glycoprotein (B1211001) IIb-IIIa complex on ADP-stimulated human platelets, as assessed by an immunoperoxidase method. nih.govashpublications.org

Comparative Studies on Human Platelets and Megakaryocytes

Comparative studies using both human platelets and their precursor cells, megakaryocytes, help to understand the effects of compounds throughout platelet development and maturation. Megakaryocytes reside in the bone marrow and produce platelets. researchgate.net Studies on these cells can reveal whether a compound affects platelet formation in addition to mature platelet function. researchgate.netutah.edu

Research has investigated the effects of KRDS on both human platelets and megakaryocytes. KRDS inhibited the binding of monoclonal antibodies (AP2 and P2) against the glycoprotein IIb-IIIa complex on ADP-stimulated human platelets. nih.govashpublications.org Inhibition of P2 binding by KRDS was also observed in sections of megakaryocytes isolated from human bone marrow and stimulated by ADP (15 or 20 µM). nih.govashpublications.org However, lower ADP concentrations (5 or 10 µM) failed to produce inhibition in megakaryocytes, suggesting that megakaryocytes may not be as responsive to agonists as platelets. nih.govashpublications.org Furthermore, P2 binding inhibition was observed in a larger percentage of mature megakaryocytes (29%) compared with younger, maturing megakaryocytes (11%), suggesting that the functional ability for agonist-induced exposure of the site of interaction for KRDS may occur at a late stage of megakaryocyte development. nih.govashpublications.org

Cross-Species Investigations (e.g., Canine, Rat, Guinea Pig Platelets)

Studying the effects of KRDS on platelets from different species provides valuable comparative data and can highlight potential species-specific differences in response or mechanism of action. Common species used in platelet research include canine, rat, and guinea pig, and comparative studies have shown differences in platelet responsiveness to various agonists across species. nih.govresearchgate.net

Cross-species investigations have demonstrated that KRDS affects platelet function in species other than humans. As detailed in section 3.1.1, KRDS inhibited ADP-induced aggregation in canine, rat, and guinea pig platelets with varying IC50 values. nih.govcambridge.org KRDS also inhibited arachidonic acid-induced thromboxane B2 generation in canine platelets. nih.gov These comparative studies indicate that KRDS has inhibitory effects on platelet function across multiple species, although the specific sensitivities and potentially the underlying mechanisms may vary.

In Vivo Animal Models for Antithrombotic Efficacy Assessment

In vivo studies are crucial for evaluating the potential of KRDS as an antithrombotic agent. These models aim to mimic the conditions of thrombus formation in living organisms and assess the peptide's ability to prevent or reduce clot formation.

Experimental Thrombosis Models (e.g., Femoral Arterial Thrombus Formation)

Experimental thrombosis models in animals have been utilized to study the effects of KRDS on thrombus formation. One such model involves the femoral artery in dogs. In this model, thrombus formation is induced experimentally to observe the inhibitory effects of administered substances like KRDS. nih.govkarger.com Other animal models used for evaluating antithrombotic agents include arteriovenous shunt models, FeCl3-induced thrombosis, thrombin-induced clot formation, laser-induced thrombosis, and mechanical injury models in various species like rats and guinea pigs. nih.govamegroups.orgmdpi.com

In a study using a femoral arterial thrombosis model in dogs, KRDS was administered to assess its impact on clot formation. nih.govkarger.com The formation of thrombus in the right femoral artery was used as the experimental model. karger.com

Quantitative Assessment of Thrombus Formation and Reduction

Quantitative methods are employed to measure the extent of thrombus formation and evaluate the effectiveness of KRDS in reducing it. In the femoral arterial thrombosis model in dogs, the weight of the removed thrombi was measured to quantify the extent of thrombus formation. nih.govkarger.com Additionally, the radioactivity per milligram of labeled thrombi was assessed, along with the radioactivity in the blood, after the injection of 125I-SZ-51, a monoclonal antibody against GMP-140. nih.govkarger.com The ratio of radioactivity between removed thrombi and blood was also calculated. nih.govkarger.com

In the dog femoral artery model, the weight of removed thrombi in the KRDS group was reduced to 50% of that in control dogs. nih.govkarger.com The radioactivity per mg of labeled thrombi was reduced to 33.3% in the KRDS group, while the radioactivity in the blood increased two times compared to controls at the 4th hour after injection of 125I-SZ-51. nih.govkarger.com The radioactivity ratio between removed thrombi and blood in the KRDS group was only 16% of that in controls. nih.govkarger.com These results indicate that KRDS can inhibit thrombus formation in vivo. nih.govkarger.com

Data from a study on the effect of KRDS on arterial thrombus formation in dogs:

| Measurement | Control Group | KRDS Group (5 µM/kg) |

| Weight of removed thrombi (% of control) | 100% | 50% |

| Radioactivity per mg of labeled thrombi (% of control) | 100% | 33.3% |

| Radioactivity in blood (fold increase vs control) | 1-fold | 2-fold |

| Radioactivity ratio (thrombi/blood) (% of control) | 100% | 16% |

Peptide Synthesis and Modification Strategies for Academic Research

The study of peptides like KRDS often requires their synthesis and modification for various research purposes, including mechanistic studies and the development of analogues with altered properties.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for KRDS Production

Solid-Phase Peptide Synthesis (SPPS) is a widely used methodology for producing peptides like KRDS in academic research. beilstein-journals.orgscienceopen.comamericanpeptidesociety.org This method involves the stepwise addition of protected amino acids to a growing peptide chain that is bound to a solid resin particle. beilstein-journals.orgamericanpeptidesociety.org This approach allows for the removal of reagents and by-products by filtration, eliminating the need for recrystallization of intermediates. beilstein-journals.orgamericanpeptidesociety.org

The synthesis of a [13C]-labeled this compound has been described using SPPS on a p-alkoxybenzyl ester polystyrene-1% divinylbenzene (B73037) resin support. researchgate.netresearchgate.netresearchgate.net This process utilizes repetitive nonhydrolytic base cleavage of α-amino protective groups. researchgate.netresearchgate.netresearchgate.net Protected amino acids, such as Fmoc-Ser(tert-Bu)-OH, Fmoc-Asp(tert-Bu)-OH, Fmoc-Arg(Pmc)-OH, and Fmoc-Lys(Fmoc)-OH, are used with 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups and different acid-labile side-chain protecting groups. researchgate.netresearchgate.netresearchgate.net The protected amino acids are coupled using procedures like the N,N′-dicyclohexyl carbodiimide (B86325) (DCC) method, followed by Fmoc group cleavage using piperidine. researchgate.netresearchgate.netresearchgate.net Quantitative deblocking of side-chain amino acid protection and removal of the peptide from the solid support can be achieved by treatment with trifluoroacetic acid. researchgate.netresearchgate.netresearchgate.net Homogeneous free peptides can be obtained after HPLC purification. researchgate.netresearchgate.netresearchgate.net

Isotopic Labeling Techniques (e.g., 13C-labeled KRDS) for Mechanistic Tracing

Isotopic labeling techniques, such as using 13C-labeled amino acids, are valuable tools for mechanistic tracing in peptide research. The synthesis of a [13C] tetrapeptide L-[U-13C]Lysyl-L-[1-13C]Arginyl-L-[3-13C]Aspartyl-L-[1-13C]Serine (KRDS) has been reported using SPPS with protected [13C] amino acids. researchgate.netresearchgate.netresearchgate.net This labeled peptide can be used to trace its metabolic fate, distribution, and interaction with biological targets, providing insights into its mechanism of action.

Synthesis and Evaluation of KRDS Derivatives and Analogues (e.g., KRDR, PEP1261) for Structure-Activity Relationship Studies

The synthesis and evaluation of KRDS derivatives and analogues are important for understanding the structure-activity relationships of this peptide and for developing compounds with potentially improved properties. Analogues such as KRDR and a novel tetrapeptide derivative, PEP1261 (BOC-Lys(BOC)-Arg-Asp-Ser(tBu)-OtBU), derived from the 39-42 sequence of lactoferrin, have been synthesized and studied. nih.govresearchgate.netclri.orgpharmaceutical-technology.comnih.gov

Studies comparing KRDS and the modified sequence KRDR have shown differences in their effects on platelet aggregation and antithrombotic activity, suggesting the importance of the specific amino acid sequence for its biological actions. nih.gov In vitro studies in rats and guinea pigs showed that KRDS had a significant inhibitory effect on ADP-induced platelet aggregation, while KRDR did not significantly affect it in rats and had a minimal effect in guinea pigs. nih.gov In vivo, both KRDS and RGDS (an analogue from fibrinogen) showed more pronounced antithrombotic activity than KRDR in rats and guinea pigs. nih.gov

PEP1261, a protected derivative of KRDS, has been synthesized and evaluated for its biological activities. researchgate.netclri.orgpharmaceutical-technology.comnih.gov This derivative has been synthesized by solution phase strategy. clri.org PEP1261 has been investigated for its effects on neutrophil functions, reactive oxygen species generation, and lysosomal enzyme release. researchgate.netpharmaceutical-technology.comnih.gov Studies have shown that PEP1261 significantly reduced the levels of superoxide (B77818) anion and inhibited the release of lysosomal enzymes in stimulated neutrophils from control and myocardial infarct rats. researchgate.netnih.gov PEP1261 has also demonstrated antinociceptive and antipyretic activities in rats, exhibiting better effects than the control peptide KRDS in some studies. researchgate.net

Table of Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| KRDS | Not readily available in search results, often referred to by sequence Lys-Arg-Asp-Ser |

| KRDR | Not readily available in search results, referred to by sequence Lys-Arg-Asp-Arg |

| PEP1261 | Not readily available in search results, referred to by chemical name BOC-Lys(BOC)-Arg-Asp-Ser(tBu)-OtBU or sequence derivative |

KRDS (Lys-Arg-Asp-Ser) is a tetrapeptide derived from human lactotransferrin that has been the subject of research, particularly concerning its potential antithrombotic properties. nih.govkarger.com Investigational methodologies have focused on evaluating its efficacy in biological systems and developing strategies for its synthesis and modification for further study.

In Vivo Animal Models for Antithrombotic Efficacy Assessment

To assess the antithrombotic potential of KRDS, researchers have employed in vivo animal models designed to simulate thrombus formation. These models provide a living system to observe the effects of KRDS on the complex process of blood clotting.

Experimental Thrombosis Models (e.g., Femoral Arterial Thrombus Formation)

Experimental thrombosis models in various animal species, including dogs, rats, and guinea pigs, have been utilized to study the effects of KRDS on thrombus formation. nih.govamegroups.orgmdpi.com A notable model involves inducing thrombus formation in the femoral artery of dogs. nih.govkarger.com This model allows for the evaluation of substances like KRDS in a setting that mimics arterial thrombosis. Other experimental models for assessing antithrombotic agents include arteriovenous shunt models, FeCl3-induced thrombosis, thrombin-induced clot formation, and laser-induced thrombosis. amegroups.org

In a study investigating the effects of KRDS, the formation of thrombus in the right femoral artery of dogs was used as an experimental model. nih.govkarger.com

Quantitative Assessment of Thrombus Formation and Reduction

Quantitative methods are essential for measuring the extent of thrombus formation and evaluating the effectiveness of KRDS in reducing it. In the femoral arterial thrombosis model in dogs, the weight of the removed thrombi was measured as a quantitative indicator of thrombus formation. nih.govkarger.com Additionally, the radioactivity per milligram of labeled thrombi and the radioactivity in the blood were assessed following the injection of 125I-SZ-51, a monoclonal antibody against GMP-140. nih.govkarger.com The ratio of radioactivity between the removed thrombi and the blood was also calculated to provide further insight into the antithrombotic effect. nih.govkarger.com

In the dog femoral artery model, administration of KRDS resulted in a reduction in the weight of removed thrombi to 50% of that in control animals. nih.govkarger.com The radioactivity per mg of labeled thrombi was reduced to 33.3% in the KRDS group, while the radioactivity in the blood at the 4th hour after injection of 125I-SZ-51 was double that in the controls. nih.govkarger.com The radioactivity ratio between removed thrombi and blood in the KRDS group was only 16% of that observed in the control group. nih.govkarger.com These findings collectively indicate that KRDS possesses the ability to inhibit thrombus formation in vivo. nih.govkarger.com

Data from a study on the effect of KRDS on arterial thrombus formation in dogs: nih.govkarger.com

| Measurement | Control Group | KRDS Group (5 µM/kg) |

| Weight of removed thrombi (% of control) | 100% | 50% |

| Radioactivity per mg of labeled thrombi (% of control) | 100% | 33.3% |

| Radioactivity in blood (fold increase vs control) | 1-fold | 2-fold |

| Radioactivity ratio (thrombi/blood) (% of control) | 100% | 16% |

Peptide Synthesis and Modification Strategies for Academic Research

The investigation of KRDS and its properties necessitates reliable methods for its synthesis and the ability to create modified versions for structure-activity relationship studies and mechanistic investigations.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for KRDS Production

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique employed in academic research for the production of peptides such as KRDS. beilstein-journals.orgscienceopen.comamericanpeptidesociety.org This method, pioneered by R.B. Merrifield, involves the sequential addition of protected amino acids to a growing peptide chain covalently attached to an insoluble solid support or resin. beilstein-journals.orgamericanpeptidesociety.org A key advantage of SPPS is the simplification of purification steps, as excess reagents and by-products can be removed by filtration. beilstein-journals.orgamericanpeptidesociety.org

The synthesis of a 13C-labeled this compound has been described using SPPS on a p-alkoxybenzyl ester polystyrene-1% divinylbenzene resin. researchgate.netresearchgate.netresearchgate.net This process involves the repetitive cleavage of α-amino protecting groups using nonhydrolytic basic conditions. researchgate.netresearchgate.netresearchgate.net Protected amino acids, commonly utilizing the 9-Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and various acid-labile groups for side-chain protection, are coupled to the growing peptide chain. researchgate.netresearchgate.netresearchgate.net Coupling procedures often involve activating agents like N,N′-dicyclohexyl carbodiimide (DCC), followed by Fmoc group removal using a base such as piperidine. researchgate.netresearchgate.netresearchgate.net Cleavage of the peptide from the solid support and deprotection of side chains are typically achieved by treatment with trifluoroacetic acid. researchgate.netresearchgate.netresearchgate.net The desired peptide can then be purified using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.netresearchgate.net

Isotopic Labeling Techniques (e.g., 13C-labeled KRDS) for Mechanistic Tracing

Isotopic labeling, particularly with isotopes like 13C, is a valuable technique for tracing the behavior and fate of peptides in biological systems, aiding in the elucidation of their mechanisms of action. The synthesis of a [13C] tetrapeptide with the sequence L-[U-13C]Lysyl-L-[1-13C]Arginyl-L-[3-13C]Aspartyl-L-[1-13C]Serine (KRDS) has been achieved using SPPS with appropriately labeled amino acids. researchgate.netresearchgate.netresearchgate.net This isotopically labeled version of KRDS can be used in research to track its absorption, distribution, metabolism, and excretion, as well as its interactions with specific cellular or molecular targets.

Synthesis and Evaluation of KRDS Derivatives and Analogues (e.g., KRDR, PEP1261) for Structure-Activity Relationship Studies

The synthesis and evaluation of derivatives and analogues of KRDS are crucial for understanding which parts of the peptide structure are essential for its biological activity and for potentially developing compounds with enhanced or modified properties. Analogues such as KRDR (Lys-Arg-Asp-Arg) and a protected derivative known as PEP1261 (BOC-Lys(BOC)-Arg-Asp-Ser(tBu)-OtBU), which corresponds to the 39-42 sequence of lactoferrin, have been synthesized and investigated. nih.govresearchgate.netclri.orgpharmaceutical-technology.comnih.gov

Comparative studies between KRDS and the analogue KRDR have revealed differences in their effects on platelet aggregation and antithrombotic activity, highlighting the specificity of the KRDS sequence. nih.gov In vitro experiments with rat and guinea pig platelets demonstrated that KRDS significantly inhibited ADP-induced platelet aggregation, whereas KRDR showed considerably less activity. nih.gov In vivo studies in these species also indicated that KRDS exhibited more pronounced antithrombotic activity compared to KRDR. nih.gov

PEP1261, a derivative of KRDS, has been synthesized, including by solution phase strategies, and evaluated for a range of biological activities. researchgate.netclri.orgpharmaceutical-technology.comnih.gov Research on PEP1261 has explored its effects on neutrophil function, including the generation of reactive oxygen species and the release of lysosomal enzymes. researchgate.netpharmaceutical-technology.comnih.gov Studies have shown that PEP1261 treatment led to a significant reduction in superoxide anion levels and inhibited the release of lysosomal enzymes in stimulated neutrophils isolated from control and myocardial infarct rats. researchgate.netnih.gov Furthermore, PEP1261 has been reported to possess antinociceptive and antipyretic activities in rat models, demonstrating superior effects compared to the control peptide KRDS in some assessments. researchgate.net

Advanced Academic Perspectives and Future Research Trajectories of Krds Tetrapeptide

Structure-Activity Relationship (SAR) Investigations and Peptide Engineering

Understanding the relationship between the chemical structure of KRDS and its biological activity is fundamental for the rational design of novel peptides with enhanced or targeted functions. SAR studies aim to elucidate which amino acid residues and conformational features are critical for specific interactions and downstream effects.

Rational Design of KRDS Analogues for Enhanced Biological Activity or Receptor Specificity

Rational design of peptide analogues involves making specific modifications to the amino acid sequence or chemical structure of KRDS to improve its properties. This can include enhancing potency, increasing stability, modifying receptor binding affinity, or altering specificity for particular cell types or pathways. For instance, studies on other tetrapeptides have shown that modifying amino acid residues at specific positions can dramatically affect inhibitory activity and binding strength to receptors, highlighting the importance of specific residue interactions and peptide backbone flexibility nih.gov. The C-terminal arginine in some tetrapeptides, for example, has been identified as a necessary element for interaction with certain receptors, and the interplay between basic residues at different positions can significantly influence activity nih.gov. Rational design, complemented by techniques like phage display libraries, can lead to the discovery of highly potent peptide inhibitors with specific activities nih.gov.

Exploration of KRDS Tetrapeptide Beyond Primary Antithrombotic Activity

While initially recognized for its antithrombotic properties, research indicates that KRDS and its derivatives may possess a broader spectrum of biological activities, particularly in the realm of immunomodulation and oxidative stress.

Antioxidant Potential and Modulation of Neutrophil Functions by KRDS Derivatives

Oxidative stress plays a significant role in various pathological conditions, including cardiovascular diseases and inflammatory disorders. Bioactive peptides, including those derived from milk proteins, have demonstrated antioxidant capabilities researchgate.netmdpi.com. Research has explored the antioxidant potential of KRDS derivatives and their ability to modulate neutrophil functions. Neutrophils are key players in the immune response, and their excessive activation and release of reactive oxygen species (ROS) and enzymes can contribute to tissue damage and inflammation nih.govmdpi.com. A tetrapeptide derivative, PEP1261, corresponding to a sequence within lactoferrin that includes the KRDS motif, has been shown to inhibit neutrophil-derived ROS generation and the release of lysosomal enzymes in vitro, suggesting a potential role in mitigating oxidative injury and inflammation nih.govresearchgate.net. This modulation of neutrophil function highlights a potential therapeutic avenue for KRDS derivatives in conditions characterized by neutrophil-mediated damage.

Broader Immunomodulatory Considerations as a Lactoferrin-Derived Bioactive Peptide

Lactoferrin, the parent protein of KRDS, is a multifunctional protein with well-established immunomodulatory properties researchgate.netnih.gov. As a peptide fragment of lactoferrin, KRDS may contribute to these broader effects. Bioactive peptides derived from milk proteins have been shown to influence various aspects of the immune system, including modulating the activity of immunocompetent cells researchgate.net. While the specific immunomodulatory mechanisms of KRDS are still under investigation, its origin from lactoferrin and its potential to modulate neutrophil function suggest a role in the complex interplay of the immune response. Further research is needed to fully elucidate the specific targets and pathways through which KRDS exerts its immunomodulatory effects.

Integration of KRDS in Biomaterials Science and Regenerative Medicine Research

Peptide-based biomaterials can be designed to mimic the extracellular matrix, providing a supportive environment for cell adhesion, proliferation, and differentiation mdpi.comnih.gov. Incorporating sequences like RGD, known to promote cell attachment, into biomaterials has shown promise in various regenerative medicine approaches, including nerve and cartilage regeneration nih.govmdpi.com. While research on the direct integration of KRDS into biomaterials is still emerging, its known biological activities, such as potential antithrombotic effects and modulation of cellular functions, suggest potential applications. For example, in tissue engineering where blood clot formation needs to be controlled, or in scenarios where modulating immune cell infiltration is desired, incorporating KRDS or its functional analogues into biomaterial scaffolds could be advantageous. Future research may explore strategies to immobilize KRDS onto biomaterial surfaces or encapsulate it within delivery systems to promote specific cellular responses and enhance tissue regeneration in various contexts.

Considerations for Bio-Inspired Peptide Design in Scaffolds for Tissue Engineering

Tissue engineering scaffolds serve as crucial templates for cell interactions, extracellular matrix (ECM) formation, and structural support for developing tissues. nih.gov The design of these scaffolds often incorporates bio-inspired elements to mimic the native cellular microenvironment. Peptides, due to their inherent bioactivity and ability to interact with cellular receptors, are increasingly utilized in scaffold design to promote desired cellular responses such as adhesion, migration, and differentiation. nih.govresearchgate.net

A key strategy in bio-inspired scaffold design involves incorporating specific peptide sequences that act as ligands for cell surface receptors, notably integrins. The arginine-glycine-aspartic acid (RGD) sequence is a widely studied example, known to stimulate cell adhesion through specific interactions with integrin receptors. nih.gov The functionalization of scaffold materials with such adhesive peptides can significantly enhance cell colonization and tissue growth. nih.gov

While the KRDS sequence has demonstrated biological activity related to cell surface interactions (specifically, inhibiting the binding of a monoclonal antibody against glycoprotein (B1211001) IIb-IIIa on stimulated platelets metabolomicsworkbench.org), its application and specific design considerations within the framework of tissue engineering scaffolds for promoting adhesion or other regenerative processes are not detailed in the provided literature. Future research could explore the potential of incorporating the KRDS sequence into scaffold designs, investigating its effects on various cell types relevant to tissue engineering (beyond platelets) and comparing its performance to established motifs like RGD.

Theoretical and Computational Modeling for Peptide-Material Interfaces and Biological Response Prediction

Theoretical and computational modeling plays an increasingly vital role in understanding the interactions between peptides and material surfaces, as well as predicting the resulting biological responses. mdpi-res.commdpi-res.com These approaches can provide insights into the conformation of peptides on surfaces, their binding affinity to receptors, and the downstream cellular signaling events.

Computational methods, such as molecular dynamics simulations and docking studies, can be used to model the behavior of peptides at biomaterial interfaces at an atomic or molecular level. mdpi-res.com This helps in understanding the forces driving peptide adsorption, the resulting orientation and conformation of the immobilized peptides, and their accessibility to cellular receptors.

Furthermore, computational tools can assist in the design of novel peptides with desired affinities and specificities for target receptors or materials. mdpi-res.commdpi-res.com Machine learning and other computational approaches are being developed to predict structure-function relationships of peptides and their interactions with biomaterials. mdpi-res.commdpi-res.com

Predicting biological responses based on peptide-material interactions is a complex challenge that computational modeling aims to address. By integrating data from molecular simulations with information on cellular signaling pathways, researchers are working towards predicting cellular outcomes such as adhesion strength, migration patterns, and differentiation trajectories. mdpi-res.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.